molecular formula C13H19NO4 B8138039 tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate

tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate

Cat. No.: B8138039
M. Wt: 253.29 g/mol
InChI Key: PSMSWHIDASMCPS-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate is a chemical building block of significant interest in medicinal and organic chemistry. This compound features a reactive phenol group from the 2-hydroxyphenoxy (catechol monomethyl ether derivative) moiety and a protected amine via the tert -butyloxycarbonyl (Boc) group. The presence of these two orthogonal functional groups makes it a versatile intermediate for the synthesis of more complex molecules. Its primary research application lies in the development of active pharmaceutical ingredients (APIs) and as a scaffold in peptidomimetic studies. The Boc-protected amine is a standard feature in the synthesis of peptides and protease inhibitors, allowing for selective deprotection under mild acidic conditions without affecting other sensitive parts of a molecule . Compounds with similar structures, featuring both Boc-carbamate and aromatic ether linkages, are frequently utilized in the design and synthesis of potential therapeutic agents, serving as key intermediates to attach various pharmacophores . The phenolic hydroxyl group can be further functionalized through alkylation or conjugation, enabling researchers to modulate the compound's solubility, binding affinity, and overall physicochemical properties. This compound is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all materials according to established laboratory safety protocols.

Properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyphenoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-17-11-7-5-4-6-10(11)15/h4-7,15H,8-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMSWHIDASMCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl (2-Chloroethyl)carbamate

The precursor tert-butyl (2-chloroethyl)carbamate is synthesized by protecting 2-chloroethylamine with di-tert-butyl dicarbonate (Boc anhydride). In a typical procedure, 2-chloroethylamine hydrochloride is treated with Boc anhydride in a biphasic system (dichloromethane/water) using sodium hydroxide as a base. This yields the protected intermediate with high efficiency (up to 99% yield).

Ether Formation with 2-Hydroxyphenol

The tert-butyl (2-chloroethyl)carbamate is then reacted with 2-hydroxyphenol under alkaline conditions. Deprotonation of the phenol with potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution at the chloroethyl group. Heating the mixture to 80–100°C for 12–24 hours drives the reaction to completion, yielding the target compound. Similar conditions in related syntheses report yields of 70–85%.

Key Considerations :

  • Solvent polarity and base strength critically influence reaction rates.

  • Competing elimination reactions may occur if temperatures exceed 100°C.

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction offers an alternative route under milder conditions, leveraging a tert-butyl-protected hydroxyethylcarbamate and 2-hydroxyphenol.

Preparation of tert-Butyl (2-Hydroxyethyl)carbamate

tert-Butyl (2-hydroxyethyl)carbamate is synthesized via Boc protection of 2-aminoethanol. Using Boc anhydride in tetrahydrofuran (THF) with catalytic DMAP, this step achieves yields exceeding 95%.

Mitsunobu Coupling

The hydroxyethyl carbamate is coupled with 2-hydroxyphenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature. This method avoids harsh bases and high temperatures, typically achieving yields of 80–90%.

Advantages :

  • Stereospecific ether formation with retention of configuration.

  • Compatibility with acid-sensitive substrates.

Reductive Amination Pathway

Although less direct, reductive amination presents a viable route by constructing the ethylamine backbone before introducing the phenoxy group.

Synthesis of tert-Butyl (2-Aminoethyl)carbamate

tert-Butyl (2-aminoethyl)carbamate is prepared via Boc protection of ethylenediamine. Reaction with Boc anhydride in methanol at ambient temperature yields the protected amine in 92% purity.

Phenoxy Group Introduction

The amine is functionalized with a phenoxy moiety through nucleophilic aromatic substitution or Ullmann coupling. For example, reacting the amine with 2-iodophenol in the presence of a copper catalyst forms the phenoxyethylamine intermediate, which is subsequently Boc-protected. Yields for such steps vary widely (50–75%) depending on catalyst efficiency.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)ConditionsAdvantagesLimitations
Williamson EtherK₂CO₃, DMF, 80–100°C70–85High-temperature, alkalineCost-effective, scalableRisk of elimination side reactions
Mitsunobu ReactionDIAD, PPh₃, THF80–90Mild, room temperatureHigh specificity, mild conditionsExpensive reagents
Reductive AminationNaBH₄, Cu catalysts50–75Multiple stepsFlexibility in backbone modificationLower yields, complex optimization

Purification and Characterization

Purification of this compound typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methyl tert-butyl ether (MTBE)/hexane mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic peaks for the tert-butyl group (δ 1.4 ppm in ¹H NMR) and carbamate carbonyl (170–175 ppm in ¹³C NMR).

Industrial and Environmental Considerations

Scalability of the Williamson and Mitsunobu methods depends on reagent costs and waste management. The Mitsunobu reaction, while efficient, generates stoichiometric phosphine oxide byproducts, necessitating robust purification systems. Conversely, Williamson synthesis aligns with green chemistry principles when using recoverable solvents like ethanol .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation: The hydroxyphenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 2-(2-hydroxyphenoxy)ethylamine and carbon dioxide.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

a. Synthesis of Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the preparation of lacosamide, an anticonvulsant drug used in the treatment of epilepsy. The synthesis process typically involves the formation of a mixed acid anhydride with isobutyl chlorocarbonate, followed by condensation with benzylamine to yield the desired product .

b. Potential Drug Development
Research indicates that derivatives of tert-butyl carbamate compounds exhibit significant biological activities, including anti-inflammatory and analgesic properties. Studies have shown that modifications to the hydroxyphenoxy group can enhance these effects, making them candidates for further drug development .

Organic Synthesis

a. Reaction Conditions and Yields
The compound has been utilized in various organic reactions, including phase-transfer catalysis and alkylation processes. For example, reactions involving tert-butyl (2-(2-aminoethoxy)ethyl)carbamate have demonstrated yields of approximately 35% under specific conditions using dichloromethane and EDCI (1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride) . These conditions highlight its versatility in synthetic applications.

b. Functionalization Opportunities
The presence of the hydroxy group allows for further functionalization, enabling the introduction of additional pharmacophores or modifying existing ones to enhance solubility and bioavailability. This aspect is critical in developing more effective therapeutic agents .

Biochemical Applications

a. Inhibition Studies
Recent studies have investigated the use of tert-butyl (2-(2-hydroxyphenoxy)ethyl)carbamate as an inhibitor for specific enzymes such as ClpP protease in bacteria. The compound's ability to bind reversibly to proteins has been documented, making it a subject of interest for developing antibacterial agents .

b. Cytotoxicity Assessments
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound against various cancer cell lines, including A549 (lung), HepG2 (liver), and HeLa (cervical cancer). The results indicate varying degrees of cytotoxicity, which are essential for assessing its potential therapeutic index .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate moiety can be selectively removed under mild acidic conditions, revealing the free amine group for further chemical transformations. This selective deprotection is crucial in multi-step organic syntheses, allowing for the sequential modification of complex molecules.

Comparison with Similar Compounds

Key Differences :

  • Phenolic vs. Aliphatic Hydroxyl Groups: The 2-hydroxyphenoxy group in the target compound confers distinct acidity (pKa ~10) and hydrogen-bonding capacity compared to aliphatic hydroxyls (e.g., in ’s ethoxy analog) .
  • Aromatic vs.

Physicochemical Properties and Solubility

Data from analogous compounds highlight critical physicochemical parameters:

Property tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate (Predicted) tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate Ethyl Carbamate
Molecular Weight ~265 g/mol 204.27 g/mol 89.09 g/mol
LogP (Octanol-Water) ~1.8 (estimated) 0.61 -0.34
Solubility in Water Low (hydrophobic aromatic group) 68.0 mg/mL (very soluble) Highly soluble
Hydrogen Bond Acceptors/Donors 4/2 4/2 3/2

Implications :

  • The hydroxyphenoxy group increases hydrophobicity (higher LogP) compared to polyether-substituted analogs .
  • Ethyl carbamate’s high solubility (due to small size) contrasts with tert-butyl derivatives, which require organic solvents for handling .

Biological Activity

tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅N₁O₄
  • Molecular Weight : 225.25 g/mol
  • CAS Number : 115499-45-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with active sites on enzymes or receptors, while the carbamate moiety may undergo hydrolysis, releasing active intermediates that modulate various biochemical pathways.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown its ability to reduce levels of pro-inflammatory cytokines, such as TNF-α, suggesting its potential use in treating inflammatory conditions .

2. Antioxidant Activity

The compound also demonstrates antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a key role in pathogenesis .

3. Neuroprotective Effects

In models of Alzheimer's disease, this compound has been shown to protect neuronal cells from amyloid-beta-induced toxicity. This protective effect is linked to the modulation of inflammatory responses and reduction of free radicals .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of this compound on astrocytes exposed to amyloid-beta peptides. The results indicated a significant reduction in cell death and inflammation markers, highlighting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Anti-inflammatory Mechanisms

In another study, the compound was tested for its ability to inhibit the production of inflammatory mediators in macrophages. The findings demonstrated that treatment with this compound led to decreased levels of IL-6 and TNF-α, further supporting its anti-inflammatory profile .

Research Findings Summary Table

Study Findings Biological Activity
Interaction with enzymes through hydrogen bondingAnti-inflammatory
Reduction of TNF-α and free radicals in astrocytesNeuroprotective
Decreased oxidative stress markersAntioxidant
Inhibition of inflammatory cytokines in macrophagesAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate, and how are intermediates characterized?

  • Methodology :

  • Step 1 : The synthesis typically involves carbamate protection of the amine group. For example, a tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Step 2 : The phenolic hydroxyl group is protected (e.g., using acetyl or benzyl groups) to prevent side reactions during subsequent steps. Deprotection is performed under mild acidic or basic conditions .
  • Characterization : Key intermediates are analyzed using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm regioselectivity. Mass spectrometry (MS) and HPLC ensure purity (>95%) .

Q. How is crystallographic data for carbamate derivatives analyzed to resolve structural ambiguities?

  • Methodology :

  • Data Collection : Single-crystal X-ray diffraction (SXRD) is performed using SHELX software to determine bond lengths, angles, and hydrogen-bonding networks .
  • Validation : Compare experimental data (e.g., torsion angles) with Density Functional Theory (DFT) calculations. Discrepancies >5% may indicate crystallographic disorder or solvent effects .

Q. What safety protocols are recommended for handling tert-Butyl carbamates in laboratory settings?

  • Guidelines :

  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is advised if airborne particles are generated .
  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis. Avoid exposure to strong acids/bases .

Advanced Research Questions

Q. How can diastereoselectivity challenges in carbamate synthesis be addressed using biocatalytic methods?

  • Methodology :

  • Enzyme Screening : Test lipases (e.g., Candida antarctica) or esterases for kinetic resolution of racemic intermediates. Optimize pH (6–8) and temperature (25–37°C) to enhance enantiomeric excess (ee >90%) .
  • Process Optimization : Use tert-butyl carbamates as substrates in asymmetric hydrogenation with chiral catalysts (e.g., BINAP-Ru complexes). Monitor reaction progress via chiral HPLC .

Q. What strategies resolve contradictions between computational predictions and experimental data in carbamate reactivity?

  • Methodology :

  • Data Triangulation : Cross-validate DFT-predicted reaction pathways (e.g., transition-state energies) with experimental kinetics (Arrhenius plots) and isotopic labeling studies .
  • Error Analysis : Investigate solvent effects (e.g., dielectric constant) and steric hindrance using molecular dynamics (MD) simulations .

Q. How can tert-butyl carbamates be functionalized for Click Chemistry applications?

  • Methodology :

  • Propargylation : Introduce a propargyl group via nucleophilic substitution (e.g., using propargyl bromide) to enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Post-Functionalization : React with azide-bearing biomolecules (e.g., peptides) in aqueous buffer (pH 7.4, 25°C). Purify conjugates via size-exclusion chromatography .

Q. What techniques optimize the stability of tert-butyl carbamates under varying pH conditions?

  • Methodology :

  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) over 4 weeks. Monitor Boc group hydrolysis via 1H^1 \text{H}-NMR (disappearance of tert-butyl peak at δ 1.4 ppm) .
  • Formulation : Use lyophilization to prepare stable solid forms. Excipients like trehalose or cyclodextrins can reduce hydrolysis rates .

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